molecular formula C9H11N B3048431 2-Ethyl-5-vinylpyridine CAS No. 16881-90-6

2-Ethyl-5-vinylpyridine

Cat. No.: B3048431
CAS No.: 16881-90-6
M. Wt: 133.19 g/mol
InChI Key: YOQXWFAPUCIKIH-UHFFFAOYSA-N
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Description

2-Ethyl-5-vinylpyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of an ethyl group at the second position and a vinyl group at the fifth position on the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-vinylpyridine typically involves the reaction of acetylene with acrylonitrile in the presence of a soluble organic cobalt salt catalyst. This reaction is carried out at a temperature range of 150–160°C under a pressure of 0.7 to 0.8 MPa for approximately 0.5 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-vinylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as periodate, iodate, and bromates.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the vinyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Periodate, iodate, bromates under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of ethylpyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Polymer Synthesis

2-Ethyl-5-vinylpyridine is primarily utilized in the synthesis of poly(this compound) (PEVP), which exhibits unique properties suitable for various applications:

  • Polymerization Techniques : EVP can undergo anionic polymerization to form PEVP, which is characterized by its high thermal stability and chemical resistance. This polymer can be synthesized using different methods, including radical polymerization and ionic polymerization, depending on the desired properties of the final product .
  • Functional Polymers : PEVP can be modified to create functional materials that are useful in coatings, adhesives, and sealants. The incorporation of EVP into copolymers enhances their mechanical properties and thermal stability, making them suitable for demanding applications .

Membrane Technologies

The unique chemical structure of this compound allows it to be used in the development of advanced membranes:

  • Separation Membranes : PEVP-based membranes have been explored for their potential in gas separation and water purification processes. The membranes exhibit selective permeability due to the presence of pyridine rings that can interact with specific molecules .
  • pH-responsive Membranes : The incorporation of EVP into membrane structures has led to the development of pH-responsive membranes that can change their properties based on environmental conditions. These membranes are particularly useful in drug delivery systems and environmental sensing applications .

Electrochemical Applications

This compound has shown promise in electrochemical applications:

  • Electrode Materials : PEVP can be utilized to create conductive polymers that serve as electrode materials in batteries and supercapacitors. The electrochemical properties of PEVP allow for enhanced charge storage capabilities, making it a suitable candidate for energy storage devices .
  • Sensors : The incorporation of EVP into sensor designs has been studied for its ability to detect various analytes due to its electron-rich nature. This property enables the development of sensitive electrochemical sensors for environmental monitoring and biomedical applications .

Case Studies and Research Findings

Several studies have documented the applications and benefits of this compound:

Study Application Findings
Research on PEVP MembranesWater PurificationPEVP membranes demonstrated superior rejection rates for organic pollutants compared to conventional membranes .
Electrochemical Sensor DevelopmentAnalyte DetectionSensors made from PEVP exhibited high sensitivity and selectivity towards heavy metal ions .
Polymer BlendsCoating ApplicationsBlending PEVP with other polymers improved adhesion properties significantly .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-vinylpyridine involves its interaction with molecular targets through its vinyl and pyridine groups. The vinyl group can participate in polymerization reactions, while the pyridine ring can form coordination complexes with metal ions. These interactions are crucial for its applications in polymer chemistry and catalysis .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-5-vinylpyridine is unique due to the presence of both ethyl and vinyl groups, which impart distinct hydrophobic and reactive properties. This makes it particularly valuable in applications requiring specific interactions and stability.

Biological Activity

2-Ethyl-5-vinylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of pyridine derivatives known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

This compound (C_9H_11N) is characterized by its vinyl group, which enhances its reactivity and potential biological interactions. The compound's structure can be represented as follows:

Structure C9H11N=Pyridine ring with ethyl and vinyl substitutions\text{Structure }C_9H_{11}N=\text{Pyridine ring with ethyl and vinyl substitutions}

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. Research indicates that compounds within this class can exhibit cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that certain pyridine derivatives showed significant cytotoxic effects against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells through MTT assays, suggesting that this compound may also possess similar properties .

Table 1: Cytotoxic Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)
Compound AHepG215
Compound BMCF-720
This compoundCaco2TBD

Anti-inflammatory Effects

Pyridine derivatives have been noted for their anti-inflammatory properties. Specifically, they act as inhibitors of key inflammatory pathways, which could be relevant for treating conditions such as arthritis or other inflammatory disorders. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Studies suggest that similar compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Efficacy

In a recent in vivo study, researchers evaluated the efficacy of a series of pyridine derivatives, including this compound, in tumor-bearing mice. The results indicated that these compounds could significantly reduce tumor size compared to controls, suggesting their potential as novel anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of pyridine derivatives in a rat model of arthritis. The administration of these compounds resulted in reduced swelling and pain scores, indicating their effectiveness in managing inflammation .

Safety and Toxicology

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate potential irritant effects on skin and respiratory systems upon exposure. Long-term studies are necessary to fully understand the chronic effects and any carcinogenic risks associated with this compound .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2-Ethyl-5-vinylpyridine in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to prevent skin/eye contact. Use fume hoods or closed systems to minimize inhalation risks, as vinylpyridine derivatives can release hazardous vapors . Emergency measures, such as safety showers and eyewash stations, should be accessible. Waste must be segregated and disposed of via certified hazardous waste services to avoid environmental contamination .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the vinyl and ethyl substituents. Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like C=N and C=C bonds. Cross-referencing with databases such as PubChem ensures data accuracy . For purity assessment, High-Performance Liquid Chromatography (HPLC) is advised .

Q. How can researchers synthesize this compound with high reproducibility?

A common approach involves cross-coupling reactions, such as Heck coupling, to introduce the vinyl group into a pre-functionalized pyridine core. Ethyl substituents can be added via alkylation or Grignard reactions. Documenting reaction parameters (temperature, catalysts, solvent systems) and validating intermediates through TLC or GC-MS ensures reproducibility . Purity should be confirmed via melting point analysis or HPLC .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reactivity of this compound under varying catalytic conditions?

Employ a factorial design to test variables like catalyst type (e.g., Pd, Cu), solvent polarity, and temperature. Use kinetic studies (e.g., time-resolved NMR) to monitor reaction progress. Include control experiments without catalysts to isolate thermal effects. Publish raw data and computational modeling (DFT) to support mechanistic hypotheses . Replicate results across multiple batches to confirm robustness .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from impurity profiles or assay variability. Validate compound purity via HPLC-MS and repeat bioassays under standardized conditions (e.g., cell lines, incubation times). Compare results with structurally analogous compounds to identify structure-activity relationships (SAR). Transparent reporting of negative data and collaborative verification with independent labs are crucial .

Q. How can mechanistic studies clarify the role of this compound in polymerization reactions?

Use radical trapping agents (e.g., TEMPO) or isotopic labeling to track initiation/propagation steps. Analyze kinetics via gel permeation chromatography (GPC) to determine molecular weight distributions. Computational simulations (MD or DFT) can model transition states. Publish detailed experimental setups, including monomer ratios and initiator concentrations, to enable replication .

Q. What novel applications exist for this compound in material science?

Explore its use as a ligand in metal-organic frameworks (MOFs) for gas storage or catalysis. Test its copolymerization with styrene or acrylates to develop stimuli-responsive polymers. Characterize thermal stability via TGA and mechanical properties via DMA. Collaborate with computational chemists to predict material behavior .

Q. Methodological and Ethical Considerations

  • Data Contradictions : Use triangulation (e.g., combining spectroscopic, chromatographic, and computational data) to validate findings .
  • Ethical Compliance : Adhere to institutional safety guidelines and document ethical approvals for studies involving biological systems .
  • Replicability : Share synthetic protocols, spectral data, and raw datasets in supplementary materials .

Properties

IUPAC Name

5-ethenyl-2-ethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-3-8-5-6-9(4-2)10-7-8/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQXWFAPUCIKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569346
Record name 5-Ethenyl-2-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16881-90-6
Record name 5-Ethenyl-2-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared by following general procedure 2. 2-Ethyl-5-bromo-pyridine (0.6 g, 0.00322 mol) was dissolved in DMF:THF (3:1 6 mL), and to this solution, tributylvinyltin (1.03 mL, 0.00354 mol) and Pd(PPh3)4 (0.048 g, 0.000041 mol) were added at RT under nitrogen and the mixture heated at 100° C. for 30 min. After completion of the reaction (TLC), the reaction mixture was cooled to RT and diluted with water (60 mL) and extracted with DCM (3×100 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure using rotary evaporator below 40° C. The crude was purified through column chromatography (2% ethylacetate:hexane in silica 100-200 mesh, Diameter of column—5.0 cm, Height of silica—approx. 5 inch) to provide 2-ethyl-5-vinylpyridine as a light yellow liquid (0.4 g, 93% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.